molecular formula C15H16N2O2 B5703462 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide

2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide

Cat. No. B5703462
M. Wt: 256.30 g/mol
InChI Key: CNZNPVLLQCQGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide, also known as DPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPAA is a pyridine-based compound that has been synthesized using various methods, and its mechanism of action has been investigated in detail.

Mechanism of Action

2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide has been shown to bind to the C1 domain of PKC, which is responsible for the activation of the enzyme. 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide inhibits the activity of PKC by preventing its translocation to the plasma membrane, where it is activated by various signals. 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide also competes with other ligands that bind to the C1 domain of PKC, such as diacylglycerol (DAG) and phorbol esters, which are commonly used as PKC activators.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide has been shown to inhibit the activity of various isoforms of PKC, including PKCα, PKCβ, PKCδ, and PKCε. 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide has also been shown to inhibit the growth of cancer cells and to induce apoptosis in various cell types. 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide has been shown to have minimal toxicity in vitro, making it a promising tool for scientific research.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide has several advantages for lab experiments, including its high potency and selectivity for PKC, its low toxicity, and its ability to inhibit the activity of various PKC isoforms. 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential to interact with other proteins and enzymes.

Future Directions

There are several future directions for research on 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide, including the development of more potent and selective PKC inhibitors, the investigation of the role of PKC in various diseases, and the identification of new targets for 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide and other PKC inhibitors. 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide may also have potential applications in drug discovery and development, as well as in the study of other signaling pathways and cellular processes. Further research is needed to fully understand the mechanism of action of 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide and its potential applications in scientific research.

Synthesis Methods

2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide can be synthesized using different methods, including the reaction of 2-bromo-N-2-pyridinylacetamide with 3,4-dimethylphenol in the presence of a base, or the reaction of 2-chloro-N-2-pyridinylacetamide with 3,4-dimethylphenol in the presence of a palladium catalyst. The yield and purity of 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide can be improved by using different solvents, reaction conditions, and purification methods.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide has shown potential for various scientific research applications, including the development of new drugs and therapies for various diseases, the study of protein-protein interactions, and the investigation of cellular signaling pathways. 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide has been used as a tool to study the function of the protein kinase C (PKC) family, which plays a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. 2-(3,4-dimethylphenoxy)-N-2-pyridinylacetamide has also been used to study the interaction between PKC and other proteins, such as the scaffold protein RACK1, and to investigate the role of PKC in cancer and other diseases.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-pyridin-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-6-7-13(9-12(11)2)19-10-15(18)17-14-5-3-4-8-16-14/h3-9H,10H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZNPVLLQCQGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenoxy)-N-pyridin-2-ylacetamide

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